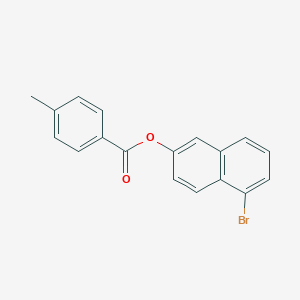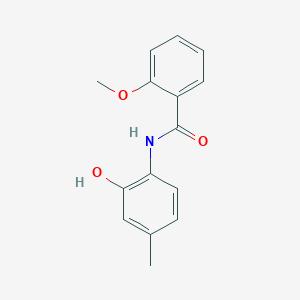
N-(2-hydroxy-4-methylphenyl)-2-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-hydroxy-4-methylphenyl)-2-methoxybenzamide, also known as HMB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. HMB is a synthetic compound that is derived from salicylamide and has been found to exhibit a range of biological activities.
Applications De Recherche Scientifique
N-(2-hydroxy-4-methylphenyl)-2-methoxybenzamide has been found to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and antitumor effects. It has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. N-(2-hydroxy-4-methylphenyl)-2-methoxybenzamide has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This suggests that N-(2-hydroxy-4-methylphenyl)-2-methoxybenzamide may have a role in improving cognitive function and memory.
Mécanisme D'action
The exact mechanism of action of N-(2-hydroxy-4-methylphenyl)-2-methoxybenzamide is not fully understood, but it is thought to act through multiple pathways. N-(2-hydroxy-4-methylphenyl)-2-methoxybenzamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. This suggests that N-(2-hydroxy-4-methylphenyl)-2-methoxybenzamide may have anti-inflammatory effects. N-(2-hydroxy-4-methylphenyl)-2-methoxybenzamide has also been shown to scavenge free radicals and inhibit lipid peroxidation, indicating that it may have antioxidant effects.
Biochemical and Physiological Effects:
N-(2-hydroxy-4-methylphenyl)-2-methoxybenzamide has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells in vitro and in vivo, suggesting that it may have antitumor effects. N-(2-hydroxy-4-methylphenyl)-2-methoxybenzamide has also been shown to reduce inflammation and oxidative stress in animal models of disease. Additionally, N-(2-hydroxy-4-methylphenyl)-2-methoxybenzamide has been found to improve cognitive function and memory in animal models of Alzheimer's disease and other neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(2-hydroxy-4-methylphenyl)-2-methoxybenzamide in lab experiments is that it is a synthetic compound, which means that it can be easily synthesized and purified. This allows for the production of large quantities of N-(2-hydroxy-4-methylphenyl)-2-methoxybenzamide for use in experiments. Another advantage of N-(2-hydroxy-4-methylphenyl)-2-methoxybenzamide is that it has a range of biological activities, which makes it a versatile compound for investigating various pathways and mechanisms.
One limitation of using N-(2-hydroxy-4-methylphenyl)-2-methoxybenzamide in lab experiments is that its mechanism of action is not fully understood. This makes it difficult to design experiments that specifically target N-(2-hydroxy-4-methylphenyl)-2-methoxybenzamide's effects. Additionally, N-(2-hydroxy-4-methylphenyl)-2-methoxybenzamide has not been extensively studied in humans, which limits its potential clinical applications.
Orientations Futures
There are several future directions for research on N-(2-hydroxy-4-methylphenyl)-2-methoxybenzamide. One area of interest is investigating its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Another area of interest is investigating its potential use as an anti-inflammatory and antioxidant agent. Additionally, further research is needed to fully understand N-(2-hydroxy-4-methylphenyl)-2-methoxybenzamide's mechanism of action and to identify any potential side effects or toxicity. Overall, N-(2-hydroxy-4-methylphenyl)-2-methoxybenzamide has shown promising results in a range of biological activities, and further research is needed to fully explore its potential applications.
Méthodes De Synthèse
N-(2-hydroxy-4-methylphenyl)-2-methoxybenzamide can be synthesized by reacting 2-hydroxy-4-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 2-methoxyaniline to form N-(2-hydroxy-4-methylphenyl)-2-methoxybenzamide. The reaction is typically carried out in the presence of a base such as triethylamine, and the product is purified by recrystallization.
Propriétés
Formule moléculaire |
C15H15NO3 |
|---|---|
Poids moléculaire |
257.28 g/mol |
Nom IUPAC |
N-(2-hydroxy-4-methylphenyl)-2-methoxybenzamide |
InChI |
InChI=1S/C15H15NO3/c1-10-7-8-12(13(17)9-10)16-15(18)11-5-3-4-6-14(11)19-2/h3-9,17H,1-2H3,(H,16,18) |
Clé InChI |
XFYDCTYTRMRVRK-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2OC)O |
SMILES canonique |
CC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3-(1-hydroxyethyl)phenyl]cyclohexanecarboxamide](/img/structure/B290551.png)
![N-[3-(1-hydroxyethyl)phenyl]-2-methylbenzamide](/img/structure/B290553.png)
![N-[3-(1-hydroxyethyl)phenyl]-2-methylbenzenesulfonamide](/img/structure/B290554.png)
![4-ethoxy-N-[3-(1-hydroxyethyl)phenyl]benzamide](/img/structure/B290555.png)
![3-{[(4-chlorophenyl)acetyl]amino}-N-(3-methylphenyl)benzamide](/img/structure/B290558.png)
![N-(4-fluorophenyl)-4-{[(2-naphthyloxy)acetyl]amino}benzamide](/img/structure/B290559.png)
![N-(3-methylphenyl)-3-{[(2-naphthyloxy)acetyl]amino}benzamide](/img/structure/B290560.png)
![Ethyl 4-chloro-3-{[(2-naphthyloxy)acetyl]amino}benzoate](/img/structure/B290561.png)
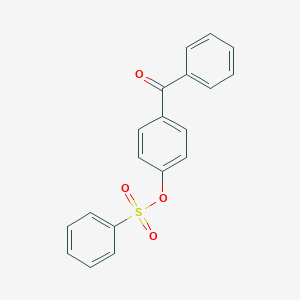
![N-[3-(1-hydroxyethyl)phenyl]benzenesulfonamide](/img/structure/B290568.png)
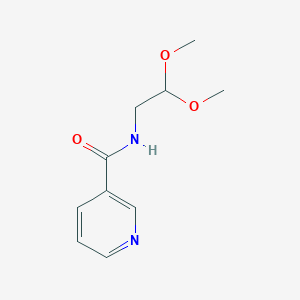
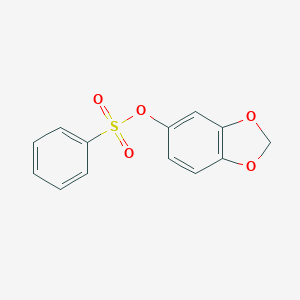
![Bis[4-(benzenesulfonyloxy)phenyl] Sulfide](/img/structure/B290571.png)
